1,2-Diiodododecane
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Overview
Description
1,2-Diiodododecane is an organic compound with the molecular formula C12H24I2. It is a diiodoalkane, meaning it contains two iodine atoms attached to a dodecane backbone. This compound is known for its use in various chemical reactions and applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diiodododecane can be synthesized through the iodination of dodecane. One common method involves the reaction of dodecane with iodine in the presence of a catalyst such as red phosphorus. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the reaction flask. The reaction can be represented as follows:
C12H26+2I2→C12H24I2+2HI
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
1,2-Diiodododecane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to dodecane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in coupling reactions to form larger molecules, such as in the synthesis of polymers.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Coupling: Palladium catalysts in the presence of a base.
Major Products Formed
Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile used.
Reduction: Formation of dodecane.
Coupling: Formation of larger organic molecules or polymers.
Scientific Research Applications
1,2-Diiodododecane has several applications in scientific research:
Chemistry: Used as an alkylating agent in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-diiodododecane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the iodine atoms are replaced by nucleophiles, leading to the formation of new bonds. In reduction reactions, the iodine atoms are removed, resulting in the formation of dodecane. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1,2-Diiodododecane can be compared with other similar compounds such as:
1,10-Diiododecane: Similar structure but with iodine atoms at different positions.
1,12-Dibromododecane: Contains bromine atoms instead of iodine.
1,2-Dibromododecane: Similar structure but with bromine atoms instead of iodine.
Uniqueness
This compound is unique due to its specific iodine substitution pattern, which imparts distinct reactivity and properties compared to its brominated counterparts. The presence of iodine atoms makes it more reactive in certain substitution and coupling reactions, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
92952-87-9 |
---|---|
Molecular Formula |
C12H24I2 |
Molecular Weight |
422.13 g/mol |
IUPAC Name |
1,2-diiodododecane |
InChI |
InChI=1S/C12H24I2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12H,2-11H2,1H3 |
InChI Key |
KTZDSDHHWYYITF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CI)I |
Origin of Product |
United States |
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